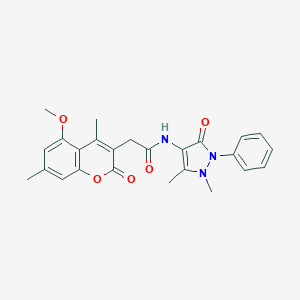
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone, also known as DDMCM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DDMCM belongs to the class of isoquinoline derivatives, which have been studied for their various biological activities.
Mécanisme D'action
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain. This leads to improved cognitive function and memory retention. Additionally, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may protect against neurodegeneration and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has several advantages for laboratory experiments, including its ability to cross the blood-brain barrier and its selective inhibition of acetylcholinesterase. However, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone also has limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone, including:
1. Further studies on the mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone and its potential therapeutic applications in neurological disorders.
2. Development of more efficient synthesis methods for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone and its derivatives.
3. Investigation of the potential side effects and toxicity of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone at different doses.
4. Exploration of the potential use of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone in combination with other drugs for the treatment of neurological disorders.
5. Examination of the pharmacokinetics and pharmacodynamics of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone in animal models and human subjects.
Conclusion:
In conclusion, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties in the treatment of neurological disorders. (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain and improves cognitive function and memory retention. While (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has several advantages for laboratory experiments, further research is needed to fully understand its potential therapeutic applications and potential side effects.
Méthodes De Synthèse
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can be synthesized through a multistep process, starting with the reaction of 2,3-dimethylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting intermediate is then treated with methoxyamine hydrochloride and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function.
Propriétés
Nom du produit |
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2,3-dimethylphenyl)methanone |
InChI |
InChI=1S/C20H23NO3/c1-13-6-5-7-17(14(13)2)20(22)21-9-8-15-10-18(23-3)19(24-4)11-16(15)12-21/h5-7,10-11H,8-9,12H2,1-4H3 |
Clé InChI |
WPOWPVKNAUNBEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1C)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B257990.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)
![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)
![2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)